Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate
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Overview
Description
Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the chlorocarbonyl group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
[ \text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} ]
In this case, the carboxylic acid precursor is 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles (amines, alcohols), appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid and methanol.
Reduction: Methyl 3-[2-(hydroxymethyl)-5-methyl-1H-pyrrol-3-yl]propanoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The ester functionality can also undergo hydrolysis, releasing the active carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent.
Ethyl acetate: Another common ester used in various applications, including as a solvent and in the production of pharmaceuticals.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate is unique due to the presence of the pyrrole ring and the chlorocarbonyl group. These functional groups confer specific reactivity and potential biological activity that distinguish it from simpler esters like methyl acetate or ethyl acetate .
Properties
CAS No. |
61637-63-6 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 3-(2-carbonochloridoyl-5-methyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-6-5-7(3-4-8(13)15-2)9(12-6)10(11)14/h5,12H,3-4H2,1-2H3 |
InChI Key |
FXTUXQGSLZDDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)Cl)CCC(=O)OC |
Origin of Product |
United States |
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